molecular formula C16H21NO3S B12588727 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine CAS No. 647025-24-9

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine

Cat. No.: B12588727
CAS No.: 647025-24-9
M. Wt: 307.4 g/mol
InChI Key: ARXUEXBTPLYPSA-UHFFFAOYSA-N
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Description

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine is a complex organic compound that features a piperidine ring substituted with a phenylethenesulfonyl group and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine typically involves multi-step organic reactions. One common method involves the reaction of piperidine with phenylethenesulfonyl chloride under basic conditions to introduce the phenylethenesulfonyl group. This is followed by the reaction with prop-2-en-1-ol in the presence of a suitable catalyst to attach the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or sulfonyl derivatives.

Scientific Research Applications

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine involves its interaction with specific molecular targets. The phenylethenesulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The prop-2-en-1-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethenesulfonyl)-4-[(prop-2-yn-1-yl)oxy]piperidine
  • 1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)thio]piperidine

Uniqueness

1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine is unique due to the presence of both the phenylethenesulfonyl and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

647025-24-9

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

1-(2-phenylethenylsulfonyl)-4-prop-2-enoxypiperidine

InChI

InChI=1S/C16H21NO3S/c1-2-13-20-16-8-11-17(12-9-16)21(18,19)14-10-15-6-4-3-5-7-15/h2-7,10,14,16H,1,8-9,11-13H2

InChI Key

ARXUEXBTPLYPSA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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